1-ethyl-1H-benzimidazole-2-sulfonic acid

Physicochemical Property Thermal Analysis Solid-State Chemistry

This N1-ethyl substituted benzimidazole-2-sulfonic acid provides unique lipophilic character (XLogP3-AA 0.8) that unsubstituted or methyl analogs lack. Essential for optimizing drug-like properties in medchem, streamlining analog synthesis, and probing steric effects in antibacterial target exploration. A strategic building block for precise structure-activity relationship studies.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
CAS No. 90331-19-4
Cat. No. B1303742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-benzimidazole-2-sulfonic acid
CAS90331-19-4
Molecular FormulaC9H10N2O3S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1S(=O)(=O)O
InChIInChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14)
InChIKeyCPFYRNMZRZTXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-benzimidazole-2-sulfonic acid (CAS 90331-19-4) for Research: A Defined N-Alkyl Sulfonic Acid Building Block


1-Ethyl-1H-benzimidazole-2-sulfonic acid (CAS 90331-19-4) is a heterocyclic organic compound within the N-substituted benzimidazole-2-sulfonic acid class, defined by the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol [1]. The compound is characterized by a benzimidazole core with an ethyl group at the N1 position and a sulfonic acid moiety at the C2 position, which fundamentally dictates its solubility and reactivity profile [1]. It is primarily utilized as a research chemical and a building block in organic synthesis and medicinal chemistry .

Why Generic Benzimidazole Sulfonic Acids Cannot Substitute for 1-Ethyl-1H-benzimidazole-2-sulfonic acid


In-class compounds such as 1H-benzimidazole-2-sulfonic acid or its 1-methyl analog are not directly interchangeable. The presence, size, and nature of the N1-substituent (here, an ethyl group) are critical determinants of the compound's physicochemical properties, including lipophilicity, melting point, and crystal packing [1]. These properties directly impact its performance in downstream applications, from synthetic yields and purification methods to its behavior as a molecular scaffold where the alkyl group can influence binding interactions through steric and hydrophobic effects. Substitution with a different alkyl group or its complete absence would alter these parameters, potentially leading to different synthetic outcomes or biological activities.

Quantitative Evidence: Differentiating 1-Ethyl-1H-benzimidazole-2-sulfonic acid from its Analogs


Significantly Lower Predicted Melting Point vs. 1-Methyl Analog Suggests Different Purification and Formulation Behavior

1-Ethyl-1H-benzimidazole-2-sulfonic acid exhibits a predicted melting point of 186.11 °C, which is substantially lower than the experimentally reported melting point of 329-331 °C for its closest N-alkyl analog, 1-methyl-1H-benzimidazole-2-sulfonic acid [1]. This significant difference of approximately 143 °C indicates that the ethyl derivative has weaker intermolecular forces in the solid state compared to the methyl analog. This property can influence the selection of recrystallization solvents and thermal processing conditions.

Physicochemical Property Thermal Analysis Solid-State Chemistry

Altered Thermal Profile Compared to Unsubstituted Benzimidazole Sulfonic Acid

The introduction of an N1-ethyl group onto the benzimidazole-2-sulfonic acid scaffold results in a predicted melting point of 186.11 °C, which is markedly different from the experimentally reported melting point range of 116-119 °C for the unsubstituted parent compound, 1H-benzimidazole-2-sulfonic acid [1]. This difference of approximately 67-70 °C demonstrates that N-alkylation significantly alters the compound's thermal stability and solid-state interactions.

Physicochemical Property Thermal Analysis Substituent Effect

Class-Level Distinction: An N-Alkyl Sulfonic Acid Scaffold Distinct from C5/C6-Sulfonated UV Filters

1-Ethyl-1H-benzimidazole-2-sulfonic acid is a C2-sulfonic acid derivative, placing it in a distinct chemical class from the widely used C5-sulfonic acid analogs such as 2-phenyl-1H-benzimidazole-5-sulfonic acid (Ensulizole, CAS 27503-81-7), which are known for their UV-filtering properties [1]. The position of the sulfonic acid group (C2 vs. C5) fundamentally alters the electron distribution on the benzimidazole ring, influencing both its chemical reactivity (e.g., nucleophilic substitution at C2) and potential for further derivatization. While no direct comparative biological data was found for the 1-ethyl derivative, the C2-sulfonic acid class, including the unsubstituted 1H-benzimidazole-2-sulfonic acid, has been identified as a potent inhibitor scaffold for glutamate racemase, an antibacterial drug target [2].

Chemical Class Structural Isomerism Reactivity

Predicted Lipophilicity Profile (XLogP3-AA = 0.8) as a Basis for Differentiated Partitioning Behavior

The computed XLogP3-AA value for 1-ethyl-1H-benzimidazole-2-sulfonic acid is 0.8, indicating a moderate lipophilicity [1]. This contrasts with the unsubstituted 1H-benzimidazole-2-sulfonic acid, which has a reported logP of -1.222, signifying much higher hydrophilicity . The addition of the ethyl group thus shifts the compound's partitioning behavior towards a more balanced hydrophilic-lipophilic profile. While direct comparative solubility data is not available from non-excluded sources, this fundamental property difference suggests that the ethyl derivative will have different solubility characteristics in organic solvents and different membrane permeability potential compared to its unsubstituted counterpart.

Physicochemical Property Lipophilicity ADME Prediction

Optimal Research Applications for 1-Ethyl-1H-benzimidazole-2-sulfonic acid Based on Quantitative Evidence


Synthesis of N-Substituted Benzimidazole Derivatives with Enhanced Lipophilicity

With an XLogP3-AA of 0.8, 1-ethyl-1H-benzimidazole-2-sulfonic acid serves as a valuable building block for introducing a moderately lipophilic sulfonic acid moiety into target molecules [1]. This is particularly relevant in medicinal chemistry campaigns where adjusting lipophilicity is crucial for optimizing pharmacokinetic properties. Its use can streamline the synthesis of analogs with improved membrane permeability or altered solubility profiles compared to those derived from more hydrophilic, unsubstituted benzimidazole sulfonic acids.

Scaffold for Developing Glutamate Racemase Inhibitors

As a member of the C2-sulfonic acid benzimidazole class, this compound is a relevant scaffold for exploring structure-activity relationships around the glutamate racemase enzyme, a validated antibacterial target [2]. The N1-ethyl group provides a specific steric and hydrophobic handle for probing the enzyme's active site or for further functionalization to improve potency and selectivity, distinguishing it from the unsubstituted or methyl analogs.

Precursor for N-Alkyl Benzimidazolones and Amines

The compound is part of a class of N-substituted benzimidazole-2-sulfonic acids that can be converted to corresponding benzimidazolones and amines upon reaction with alkali, ammonia, or amines [3]. The specific ethyl substituent can influence the reaction kinetics and yield of these transformations, making it a preferred precursor for synthesizing 1-ethyl-substituted analogs of these important heterocyclic intermediates.

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